N-[1-(furan-3-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12-5-3-4-6-15(12)20-11-16(18)17-13(2)9-14-7-8-19-10-14/h3-8,10,13H,9,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBWNMJBPKIPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of furan derivatives followed by acylation processes.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO3 |
| Molecular Weight | 287.359 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The furan moiety is known to enhance the compound's ability to interact with biological systems.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activities, affecting signal transduction pathways crucial for cellular responses.
3. Biological Activities
This compound exhibits a range of biological activities, including:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 24 |
| CEM | 16 |
| FM3A/0 | 20 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific molecular interactions.
Antimicrobial Properties
Furan-based compounds have demonstrated antimicrobial activity against various pathogens. Preliminary tests indicate that this compound may possess similar properties, warranting further exploration.
4. Case Studies and Research Findings
Several studies have investigated the biological effects of furan derivatives, providing insights into their therapeutic potential:
- Study on Antitumor Effects :
- Antimicrobial Evaluation :
- Pharmacological Insights :
5. Conclusion
This compound represents a promising candidate in drug discovery due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Continued research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(furan-3-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step procedures, including halogenation of phenols, nucleophilic substitution, and amidation. Key steps include:
- Halogenation : Reacting 2-methylphenol with halogens (e.g., Cl₂ or Br₂) under controlled temperatures (40–60°C) to generate 2-(2-halophenoxy) intermediates .
- Amidation : Coupling the halogenated intermediate with a furan-containing amine (e.g., 1-(furan-3-yl)propan-2-amine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at room temperature .
- Optimization : Solvent choice (e.g., DMF vs. THF), reaction time (monitored via TLC), and temperature control are critical for yields >75% .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methylphenoxy groups at δ 2.3–2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.15) .
Q. How can researchers preliminarily evaluate the biological activity of this compound?
- Methodology :
- In vitro assays : Use cancer cell lines (e.g., A549 lung adenocarcinoma) for cytotoxicity screening (IC₅₀ determination via MTT assay) and selectivity against normal cells (e.g., NIH/3T3 fibroblasts) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or kinase targets) to identify potential mechanisms .
- Solubility profiling : Measure logP values using shake-flask methods (expected logP ~3.2 due to hydrophobic furan and phenoxy groups) .
Advanced Research Questions
Q. How can contradictory data on solubility and bioactivity across studies be resolved?
- Methodology :
- Solubility : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations to address discrepancies between aqueous and organic solvent solubility .
- Bioactivity variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies are effective for optimizing pharmacokinetic properties while retaining target affinity?
- Methodology :
- Structural analogs : Introduce polar groups (e.g., sulfonamides) to improve solubility or modify the furan ring (e.g., replacing O with S) to enhance metabolic stability .
- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esters) to improve oral bioavailability .
Q. What advanced techniques elucidate the compound’s mechanism of action in modulating cellular targets?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to identify binding motifs .
- CRISPR-Cas9 screening : Knock out putative targets in cell lines to confirm functional relevance of interactions .
- Metabolomics : LC-MS-based profiling to track downstream metabolic changes (e.g., altered ATP levels in cancer cells) .
Q. How do reaction conditions influence the compound’s stability during storage and experimental use?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and varying pH (1–13) to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
- Stability-indicating assays : Use HPLC-PDA to quantify degradation products and recommend storage at –20°C in amber vials .
Q. How can researchers leverage structural analogs to address limitations in potency or selectivity?
- Methodology :
- SAR analysis : Compare analogs (e.g., replacing 2-methylphenoxy with 4-fluorophenoxy) to map critical pharmacophores .
- Molecular docking : Use software like AutoDock to predict interactions with off-targets (e.g., cytochrome P450 enzymes) and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
